molecular formula C9H10N2O4 B1221991 3-Amino-3-(2-nitrophenyl)propanoic acid CAS No. 5678-48-8

3-Amino-3-(2-nitrophenyl)propanoic acid

Cat. No. B1221991
M. Wt: 210.19 g/mol
InChI Key: XXBOYULKNZTOMN-UHFFFAOYSA-N
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Patent
US09233098B2

Procedure details

o-Nitrobenzaldehyde (20.4 g, 0.135 mol), formic acid (20.3 mL, 0.539 mol) and malonic acid (18.3 g, 0.176 mol) were stirred at 45° C. for half an hour. Then ammonium formate (21.3 g, 0.338 mol) was added thereto, the reaction temperature was raised to 70° C. and stirred for 1 hour, and then stirred at 95° C. for another 4 hours. Then concentrated hydrochloric acid (50 mL) was added and further stirred maintaining this temperature for another 1 hour. It was cooled. 25 mL water was added, and washed twice with ethyl acetate (2×25 mL). The aqueous phase was adjusted to pH 4.2 with 50% potassium hydroxide solution. A solid precipitated. It was pumping filtered, and dried in vacuum to obtain a yellow solid 18.33 g, at a yield of 64.6%.
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
20.3 mL
Type
reactant
Reaction Step One
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
21.3 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Yield
64.6%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][CH:9]=[CH:8][C:5]=1[CH:6]=O)([O-:3])=[O:2].C(O)=O.[C:15]([OH:21])(=[O:20])[CH2:16]C(O)=O.C([O-])=O.[NH4+:25].Cl>O>[NH2:25][CH:6]([C:5]1[CH:8]=[CH:9][CH:10]=[CH:11][C:4]=1[N+:1]([O-:3])=[O:2])[CH2:16][C:15]([OH:21])=[O:20] |f:3.4|

Inputs

Step One
Name
Quantity
20.4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=O)C=CC=C1
Name
Quantity
20.3 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
18.3 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Step Two
Name
Quantity
21.3 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at 95° C. for another 4 hours
Duration
4 h
STIRRING
Type
STIRRING
Details
further stirred
TEMPERATURE
Type
TEMPERATURE
Details
maintaining this temperature for another 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
It was cooled
WASH
Type
WASH
Details
washed twice with ethyl acetate (2×25 mL)
CUSTOM
Type
CUSTOM
Details
A solid precipitated
FILTRATION
Type
FILTRATION
Details
It was pumping filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC(CC(=O)O)C1=C(C=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 18.33 g
YIELD: PERCENTYIELD 64.6%
YIELD: CALCULATEDPERCENTYIELD 64.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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